Superior Binding Affinity Versus the Neutral Analog Ryanodol
Ryanodine possesses significantly higher binding affinity for the skeletal muscle ryanodine receptor (RyR1) compared to its neutral hydrolysis product, ryanodol. In a direct comparative study using [³H]ryanodine displacement, the Ki for ryanodol was reported to be >10-fold higher (lower affinity) than that of ryanodine [1]. This difference in binding affinity does not directly correlate with functional activation potency, as both compounds retain partial agonist activity, highlighting the unique structure-function relationship of the ryanodine scaffold [1].
| Evidence Dimension | Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ryanodine: Ki ≈ 4-10 nM (high affinity) |
| Comparator Or Baseline | Ryanodol: Ki > 10-fold higher (significantly lower affinity) |
| Quantified Difference | >10-fold higher affinity for ryanodine |
| Conditions | [³H]Ryanodine displacement assay on rabbit skeletal muscle sarcoplasmic reticulum (SR) membranes |
Why This Matters
For studies requiring high-affinity, essentially irreversible receptor labeling, such as receptor purification or autoradiography, ryanodol cannot substitute for ryanodine due to its dramatically reduced binding.
- [1] Bidasee KR, et al. Structure-function relationships among ryanodine derivatives. Pyridyl ryanodine definitively separates activation potency from high affinity. J Biol Chem. 1998;273(20):12176-86. View Source
